![molecular formula C32H65NO7 B14270183 N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide CAS No. 135949-22-3](/img/structure/B14270183.png)
N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide: is a complex organic compound characterized by its unique structure, which includes multiple ether and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide typically involves a multi-step process. One common method starts with the reaction of decanol with epichlorohydrin to form 3-(decyloxy)-2-hydroxypropyl chloride. This intermediate is then reacted with diethanolamine to produce the desired compound. The reaction conditions often require controlled temperatures and the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and protein modifications.
Medicine: In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: Industrially, this compound can be used in the formulation of surfactants and emulsifiers due to its surface-active properties. It is also explored for use in coatings and adhesives.
Wirkmechanismus
The mechanism by which N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyl and ether groups can form hydrogen bonds and other interactions with these targets, influencing their activity and stability. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-hydroxyethyl)acetamide: Lacks the decyloxy groups, making it less hydrophobic.
N,N-Bis(2-methoxyethyl)acetamide: Contains methoxy groups instead of decyloxy, altering its solubility and reactivity.
N,N-Bis(2-ethoxyethyl)acetamide: Similar structure but with ethoxy groups, affecting its chemical properties.
Uniqueness: N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide is unique due to its combination of hydrophilic and hydrophobic groups, which enhances its versatility in various applications. Its structure allows for multiple interactions with different molecular targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
135949-22-3 |
|---|---|
Molekularformel |
C32H65NO7 |
Molekulargewicht |
575.9 g/mol |
IUPAC-Name |
N,N-bis[2-(3-decoxy-2-hydroxypropoxy)ethyl]acetamide |
InChI |
InChI=1S/C32H65NO7/c1-4-6-8-10-12-14-16-18-22-37-26-31(35)28-39-24-20-33(30(3)34)21-25-40-29-32(36)27-38-23-19-17-15-13-11-9-7-5-2/h31-32,35-36H,4-29H2,1-3H3 |
InChI-Schlüssel |
VXECQVQAOGCNBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC(COCCN(CCOCC(COCCCCCCCCCC)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


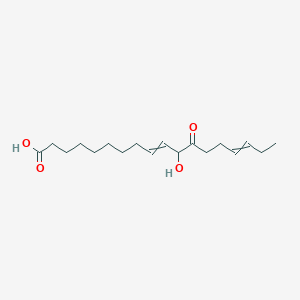
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
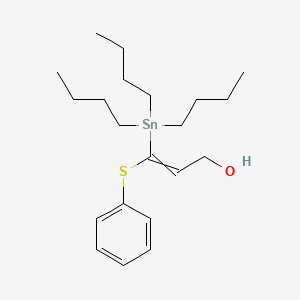
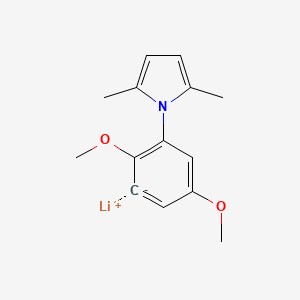

![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
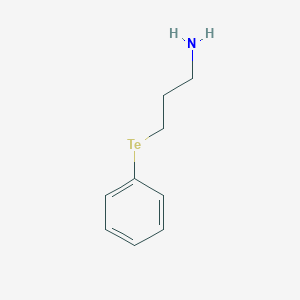

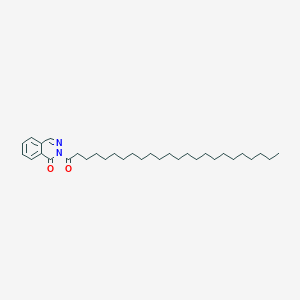

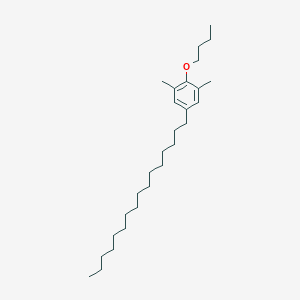
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
